molecular formula C12H13FO2 B12933576 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B12933576
M. Wt: 208.23 g/mol
InChI Key: PZVIUTPSJPRGSI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that combines a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the fluorination of a methoxy-substituted tetrahydrobenzoannulene precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s electronic properties. These interactions can influence various biological pathways, leading to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties .
  • 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one : Another similar compound with a methoxy group but lacking the fluorine atom, resulting in distinct reactivity and applications .

Uniqueness

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of a fluorine atom and a methoxy group on the tetrahydrobenzoannulene core. This combination imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Biological Activity

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a fluorine atom and a methoxy group. This configuration is significant for its biological activity, influencing its interaction with biological receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymatic pathways and receptors. The following sections detail specific findings from recent studies.

Estrogen Receptor Modulation

One notable area of research involves the compound's interaction with estrogen receptors. In studies examining the structure-activity relationship (SAR) of similar compounds, derivatives of benzoannulene were shown to possess estrogenic activity, suggesting that 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may also exhibit similar properties. This could have implications for developing treatments for hormone-related conditions .

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated that certain benzoannulene derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, although specific pathways affected by 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one require further investigation .

Neuroprotective Effects

Recent research has indicated potential neuroprotective effects of benzoannulene derivatives. The compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses. Studies measuring cell viability in neuronal cultures treated with the compound showed increased survival rates compared to untreated controls .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1 Investigate estrogen receptor binding affinityThe compound showed significant binding affinity to estrogen receptors in vitro, indicating potential hormonal activity.
Study 2 Evaluate anticancer effectsDemonstrated dose-dependent inhibition of cancer cell lines; apoptosis was confirmed via caspase activation assays.
Study 3 Assess neuroprotective propertiesIncreased neuronal survival in oxidative stress models; reduced levels of reactive oxygen species (ROS) were observed.

Mechanistic Insights

The mechanisms underlying the biological activities of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are still being elucidated. Current hypotheses suggest that:

  • Estrogenic Activity : The presence of the methoxy group may enhance binding affinity to estrogen receptors.
  • Anticancer Mechanism : Induction of apoptosis may involve the mitochondrial pathway and activation of caspases.
  • Neuroprotection : The compound may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

3-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13FO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3

InChI Key

PZVIUTPSJPRGSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCC2=O)F

Origin of Product

United States

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